molecular formula C18H17N3O3S2 B2736560 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-89-1

4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2736560
CAS No.: 863511-89-1
M. Wt: 387.47
InChI Key: QXNLDVKMGFYFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: a benzenesulfonamide group and a thiazole ring, both of which are commonly found in bioactive molecules and are associated with a wide range of biological activities . The benzenesulfonamide moiety is a well-known zinc-binding group that can confer potent inhibitory activity against carbonic anhydrase enzymes . These enzymes are implicated in various conditions, including glaucoma, edema, and cancer, making their inhibitors valuable therapeutic agents . Furthermore, the thiazole scaffold is a prominent structure in medicinal chemistry, present in natural products and drugs, and is frequently investigated for its antioxidant and antimicrobial potential . Recent scientific literature on analogous structures indicates that hybrid molecules combining these features are promising candidates in the search for novel antioxidant agents . Such compounds are explored for their potential to mitigate oxidative stress, which is a key factor in the pathogenesis of numerous chronic and age-related diseases . This product is intended for research purposes such as bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13(22)14-4-6-17(7-5-14)26(23,24)20-10-8-16-12-25-18(21-16)15-3-2-9-19-11-15/h2-7,9,11-12,20H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNLDVKMGFYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The benzenesulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. A study demonstrated that specific derivatives showed potent inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound's sulfonamide structure allows it to act as a competitive inhibitor for various enzymes. Research has shown that sulfonamides can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are targets for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively . The mechanism of action typically involves the binding of the sulfonamide to the active site of the enzyme, thereby blocking substrate access.

Antimicrobial Properties

The antimicrobial activity of sulfonamides has been well-documented. Studies have indicated that compounds containing thiazole and pyridine rings possess broad-spectrum antibacterial properties. For instance, derivatives of pyridine-thiazole sulfonamides have shown effectiveness against various bacterial strains by interfering with bacterial growth mechanisms . This makes them potential candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide. Variations in substituents on the benzene ring or modifications on the thiazole or pyridine moieties can significantly influence biological activity. Research focusing on these relationships can lead to the design of more potent derivatives with targeted therapeutic effects .

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving similar compounds:

Study ReferenceCompoundApplicationKey Findings
Benzenesulfonamide derivativesAnticancerIC50 values against CA IX: 10.93–25.06 nM
Pyridine-thiazole sulfonamidesAntimicrobialEffective against multiple bacterial strains
Sulfonamides with acetamide moietiesEnzyme inhibitionInhibitory activity against α-glucosidase

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzenesulfonamide
  • 4-acetyl-N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Uniqueness

The unique combination of the thiazole, pyridine, and benzenesulfonamide groups in 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article reviews the existing literature on its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a benzenesulfonamide group. Its chemical formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of protein synthesis and disruption of cell wall integrity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus15.625
Compound BEscherichia coli31.25
Compound CPseudomonas aeruginosa62.5

Anticancer Activity

The anticancer potential of 4-acetyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has been explored in vitro against various cancer cell lines. Studies have reported that thiazole derivatives can induce apoptosis and inhibit cell proliferation.

Case Study:
In a study focusing on thiazole-based compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human cancer cell lines (e.g., A-431). The presence of electron-withdrawing groups on the aromatic rings was correlated with increased cytotoxicity.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound DA-4311.98
Compound EHT291.61

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. One study reported that specific thiazole-containing compounds significantly reduced seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy.

Table 3: Anticonvulsant Activity Results

CompoundModelED50 (mg/kg)Reference
Compound FPTZ-induced20
Compound GMaximal Electroshock15

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key factors include:

  • Substituents on the aromatic rings: Electron-withdrawing groups enhance activity.
  • Positioning of functional groups: The arrangement of thiazole and pyridine rings can affect binding affinity to biological targets.
  • Hydrophobic interactions: Compounds demonstrating increased hydrophobic character often exhibit enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.